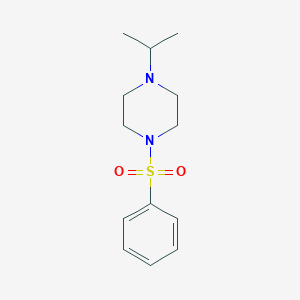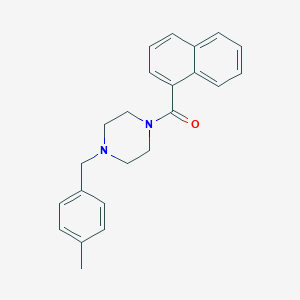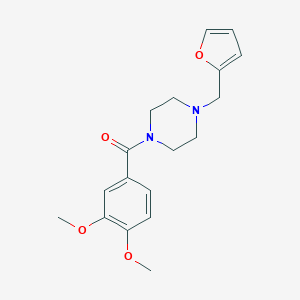
1-(benzenesulfonyl)-4-propan-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzenesulfonyl)-4-propan-2-ylpiperazine is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of piperazine, a heterocyclic amine, and features a benzenesulfonyl group and an isopropyl group attached to the piperazine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzenesulfonyl-piperazine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-benzenesulfonyl-piperazine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzenesulfonyl-4-isopropyl-piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivative.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
N-oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Sulfonic Acids: Produced via hydrolysis.
Aplicaciones Científicas De Investigación
1-(benzenesulfonyl)-4-propan-2-ylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-benzenesulfonyl-4-isopropyl-piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the isopropyl group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
1-Benzenesulfonyl-piperazine: Lacks the isopropyl group, making it less lipophilic.
4-Isopropyl-piperazine: Does not have the benzenesulfonyl group, affecting its reactivity and binding properties.
Uniqueness: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine is unique due to the presence of both the benzenesulfonyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other piperazine derivatives.
Propiedades
Fórmula molecular |
C13H20N2O2S |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H20N2O2S/c1-12(2)14-8-10-15(11-9-14)18(16,17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
ZHOBXESVWFXOGI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(naphthalen-2-yloxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B249043.png)




![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
